molecular formula C18H22N8 B2599908 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine CAS No. 2198365-44-3

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine

Cat. No. B2599908
CAS RN: 2198365-44-3
M. Wt: 350.43
InChI Key: CEQGUMSAEZDLBJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has a molecular formula of C20H28N8O2S and an average mass of 444.554 Da . The compound is related to [1,2,4]triazolo[4,3-b]pyridazin-6-amine .


Molecular Structure Analysis

The compound crystallizes in a monoclinic P 2 1 / n space group . More detailed structural analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H28N8O2S and an average mass of 444.554 Da . More detailed physical and chemical properties are not available in the retrieved sources.

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-8-17(20-11-19-12)24(2)14-9-25(10-14)16-7-6-15-21-22-18(26(15)23-16)13-4-3-5-13/h6-8,11,13-14H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQGUMSAEZDLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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